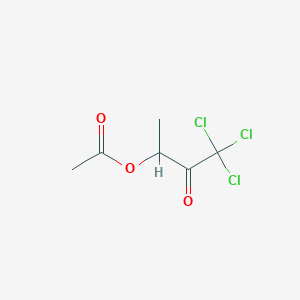![molecular formula C7H9N B14692834 Bicyclo[3.1.0]hexane-1-carbonitrile CAS No. 31357-72-9](/img/structure/B14692834.png)
Bicyclo[3.1.0]hexane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.1.0]hexane-1-carbonitrile: is an organic compound with the molecular formula C₇H₉N and a molecular weight of 107.1531 g/mol It is characterized by a bicyclic structure, which includes a three-membered ring fused to a five-membered ring, with a nitrile group attached to the carbon at position 1
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.1.0]hexane-1-carbonitrile can be achieved through various methods. One notable approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and catalysis can be applied. Industrial production would likely involve optimizing the reaction conditions for scalability, including the use of continuous flow reactors and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Bicyclo[3.1.0]hexane-1-carbonitrile undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in (3 + 2) cycloaddition reactions to form complex bicyclic structures.
Substitution Reactions: The nitrile group can be involved in nucleophilic substitution reactions, leading to the formation of amides, amines, and other derivatives.
Common Reagents and Conditions:
Cyclopropenes and Cyclopropylanilines: Used in the (3 + 2) annulation reactions.
Photoredox Catalysts: Organic or iridium-based catalysts are employed under blue LED irradiation.
Major Products: The major products formed from these reactions include various bicyclic scaffolds with three contiguous stereocenters, which are valuable in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Chemistry: Bicyclo[3.1.0]hexane-1-carbonitrile serves as a valuable building block in organic synthesis, enabling the construction of complex molecular architectures .
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug development. It has been used to synthesize bioactive compounds with promising therapeutic properties, including treatments for psychiatric disorders and cancer .
Industry: In the industrial sector, this compound can be utilized in the development of new materials and chemical intermediates .
Wirkmechanismus
The mechanism of action of bicyclo[3.1.0]hexane-1-carbonitrile involves its interaction with various molecular targets and pathways. The high ring strain of the bicyclic structure makes it a reactive intermediate, facilitating the formation of complex products through cycloaddition and substitution reactions . The nitrile group can also participate in nucleophilic attacks, leading to the formation of diverse derivatives .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[3.1.0]hexane: A similar compound without the nitrile group, used in various synthetic applications.
Bicyclo[4.3.0]nonene: Another bicyclic compound with different ring sizes, used in nucleoside analogues.
Uniqueness: Bicyclo[3.1.0]hexane-1-carbonitrile is unique due to its combination of a bicyclic structure and a nitrile group, which imparts distinct reactivity and potential for diverse applications in synthetic chemistry and drug development .
Eigenschaften
CAS-Nummer |
31357-72-9 |
|---|---|
Molekularformel |
C7H9N |
Molekulargewicht |
107.15 g/mol |
IUPAC-Name |
bicyclo[3.1.0]hexane-1-carbonitrile |
InChI |
InChI=1S/C7H9N/c8-5-7-3-1-2-6(7)4-7/h6H,1-4H2 |
InChI-Schlüssel |
WZMKNKUWNYXOEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC2(C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14692752.png)

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)

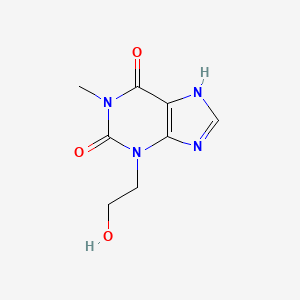
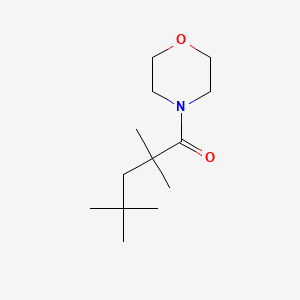
![Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14692780.png)
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14692784.png)
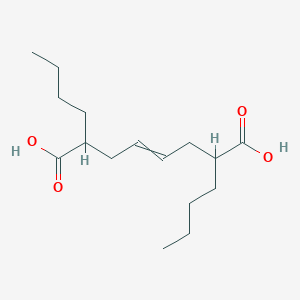
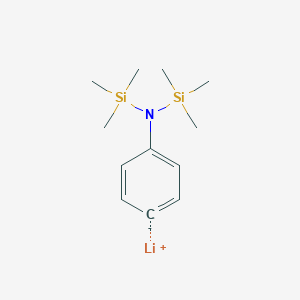
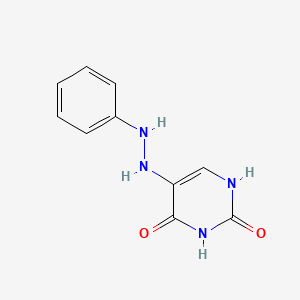
![1,1'-[Oxybis(methylene)]dinaphthalene](/img/structure/B14692800.png)
